Tetraheptylstannane
Description
Overview of Tetraorganostannanes and their Position in Organometallic Chemistry
Tetraorganostannanes are a fundamental class of organotin compounds characterized by a central tin atom bonded to four organic substituents (R₄Sn). The tin atom in these compounds is in the +4 oxidation state and typically adopts a tetrahedral geometry. researchgate.net As members of the Group 14 elements, tin's organometallic compounds share some similarities with those of silicon and germanium but also exhibit unique reactivity. lupinepublishers.com
Tetraorganostannanes are generally stable, volatile, and soluble in organic solvents. Their primary significance in organometallic chemistry stems from their role as precursors to other organotin compounds and as reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. numberanalytics.com They are key reagents for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
Historical Context and Evolution of Organotin Research Relevant to Tetraalkylstannanes
The field of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com Subsequent work in the 1850s by Löwig, using a tin-sodium alloy with alkyl halides, further established the foundations of this chemical domain. researchgate.netlupinepublishers.com The development of organotin chemistry accelerated significantly in the early 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org By 1935, hundreds of publications on the topic had appeared, with notable contributions from researchers like Krause in Germany and Kraus in the United States. researchgate.netlupinepublishers.com The discovery of their industrial applications as PVC stabilizers and biocides further spurred research, with systematic studies on tetraalkylstannanes being described as early as 1903. researchgate.nethugendubel.info
Current Research Interests and Academic Significance of Tetraheptylstannane
While research on specific long-chain tetraalkylstannanes like this compound is not as extensive as for other organotin reagents, its academic significance lies in its function as a stable, lipophilic source of the heptyl group. Current interest in tetraorganostannanes is heavily focused on their application in precision organic synthesis. They are valued as reagents in reactions such as the Stille coupling, which forms new carbon-carbon bonds with high selectivity. researchgate.netethz.ch this compound, specifically, serves as a precursor for generating other heptyl-containing organometallic reagents through transmetalation reactions. Its long alkyl chains also make it a subject of interest for creating materials with specific physical properties, such as in the synthesis of specialized polymers. researchgate.net
Properties
IUPAC Name |
tetraheptylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H15.Sn/c4*1-3-5-7-6-4-2;/h4*1,3-7H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOFIJDGNHICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[Sn](CCCCCCC)(CCCCCCC)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205673 | |
| Record name | Stannane, tetraheptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57055-26-2 | |
| Record name | Stannane, tetraheptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC202658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tetraheptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetraheptylstannane and Its Analogues
Established Synthetic Pathways
The traditional methods for synthesizing symmetrical tetraalkylstannanes like tetraheptylstannane primarily rely on the reaction of a tin(IV) halide with a suitable organometallic reagent.
Grignard Reagent-Mediated Alkylation of Tin Halides
The most common and widely used method for the laboratory-scale synthesis of tetraalkyltins is the Grignard reaction. Current time information in Bangalore, IN.wikipedia.org This reaction involves the treatment of a tin(IV) halide, typically tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX). sigmaaldrich.com For the synthesis of this compound, the Grignard reagent would be heptylmagnesium bromide (CH₃(CH₂)₆MgBr), which is commercially available or can be prepared in situ from 1-bromoheptane (B155011) and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netorgsyn.org
SnCl₄ + 4 CH₃(CH₂)₆MgBr → Sn(CH₂(CH₂)₅CH₃)₄ + 4 MgClBr sigmaaldrich.com
The reaction is typically carried out by adding the tin tetrachloride to the Grignard reagent solution, often at a controlled temperature to manage the exothermic nature of the reaction. orgsyn.orglibretexts.org The reaction mixture is then usually heated under reflux to ensure the completion of the reaction. libretexts.org After the reaction is complete, an acidic workup is performed to quench any unreacted Grignard reagent and to dissolve the magnesium salts, allowing for the isolation of the crude this compound. libretexts.orghku.hk Purification is generally achieved by distillation under reduced pressure.
While this method is versatile and generally provides good yields for many tetraalkyltins, it is noted that for tetraorganotins with alkyl groups longer than butyl, other methods might offer better results. Current time information in Bangalore, IN.
A detailed experimental procedure for a related compound, tetraethyltin, using the Grignard method is well-documented and provides a useful reference for the synthesis of this compound. libretexts.org The process involves the initial formation of the Grignard reagent, followed by the addition of tin tetrachloride, a reflux period, and subsequent workup and distillation. libretexts.org
Table 1: Typical Reaction Parameters for Grignard Synthesis of Tetraalkyltins
| Parameter | Value/Condition |
|---|---|
| Tin Source | Tin(IV) tetrachloride (SnCl₄) |
| Alkylating Agent | Heptylmagnesium bromide (or other RMgX) |
| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) |
| Stoichiometry | >4 equivalents of Grignard reagent to 1 equivalent of SnCl₄ |
| Reaction Temperature | Initial cooling, followed by reflux |
| Workup | Acidic aqueous solution (e.g., dilute HCl) |
| Purification | Fractional distillation under vacuum |
Other Organometallic Reagent Approaches for Sn-C Bond Formation
Besides Grignard reagents, other organometallic compounds can be employed for the formation of Sn-C bonds.
The Wurtz reaction is another classical method for synthesizing tetraorganotins. Current time information in Bangalore, IN. This reaction involves the coupling of an alkyl halide with a tin halide in the presence of an alkali metal, typically sodium. scribd.com For this compound, this would involve the reaction of 1-haloheptane (e.g., 1-bromoheptane) with tin tetrachloride and sodium metal. google.com
SnCl₄ + 4 CH₃(CH₂)₆Br + 8 Na → Sn(CH₂(CH₂)₅CH₃)₄ + 4 NaCl + 4 NaBr
The Wurtz reaction is generally less favored for laboratory synthesis compared to the Grignard method due to harsher reaction conditions and often lower yields, particularly for asymmetric products. scribd.comgoogle.com The reaction typically requires boiling sodium in an inert solvent, and side reactions can be more prevalent. tsijournals.com
Organoaluminium compounds can also be used to alkylate tin tetrachloride. This method is often employed in industrial-scale production. The reaction is typically carried out without a solvent, and the addition of a complexing agent like an ether may be necessary for high efficiency. tsijournals.com
Advanced Synthetic Strategies
Research in the synthesis of organotin compounds has also focused on improving the efficiency, purity, and environmental footprint of the synthetic processes.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired tetraalkyltin product while minimizing side products. Key parameters that are often optimized include:
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the Grignard reagent. While diethyl ether is traditional, THF is also commonly used. tsijournals.com
Temperature Control: Careful control of the reaction temperature is essential, especially during the addition of the tin halide to the Grignard reagent, to prevent side reactions such as the coupling of the Grignard reagent with the alkyl halide. orgsyn.org
Rate of Addition: Slow, controlled addition of the tin halide to an excess of the Grignard reagent can help to ensure complete alkylation and minimize the formation of partially alkylated organotin halides (e.g., R₃SnCl, R₂SnCl₂). orgsyn.org
Purity of Reagents: The use of high-purity magnesium and dry, peroxide-free ether is critical for the successful formation of the Grignard reagent and for achieving high yields. orgsyn.orghku.hk
Bayesian optimization and other machine learning techniques are emerging as powerful tools for the systematic optimization of reaction conditions in chemical synthesis, potentially offering a more efficient approach than traditional one-factor-at-a-time methods.
Table 2: Factors for Optimization in Tetraalkyltin Synthesis
| Factor | Objective |
|---|---|
| Reactant Molar Ratio | Ensure complete alkylation, minimize residual tin halides |
| Reaction Temperature | Control exothermicity, reduce side-product formation |
| Addition Rate | Improve selectivity towards the tetra-substituted product |
| Solvent Choice | Optimize reagent solubility and stability |
| Stirring Rate | Ensure homogeneous reaction mixture |
Novel Catalyst-Assisted Syntheses
While the Grignard and Wurtz reactions are typically not catalytic, research into catalyst-assisted methods for forming Sn-C bonds is an active area. For instance, in related organotin chemistry, palladium complexes have been used to catalyze the cross-coupling of organotin reagents (Stille coupling), although this is more relevant for the reactions of tetraalkyltins rather than their synthesis.
The direct reaction of metallic tin with alkyl halides can be catalyzed, which offers an alternative route to organotin halides that can then be further alkylated. tsijournals.com However, this method is often not selective for the tetraalkylated product.
More advanced research focuses on the development of bimetallic catalytic systems and the use of metal-organic frameworks (MOFs) as catalyst supports or precursors for other types of organometallic syntheses, which could potentially be adapted for tetraalkyltin synthesis in the future.
Considerations for Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to a larger, scalable process introduces several important considerations.
Reaction Safety and Heat Management: The Grignard reaction is highly exothermic, and on a large scale, efficient heat management is critical to prevent runaway reactions. libretexts.org The use of specialized reactors and cooling systems is necessary.
Solvent Handling: The use of large volumes of flammable ethers like diethyl ether poses significant safety risks on an industrial scale. The development of processes in higher-boiling point solvents or solvent-free conditions is desirable.
Waste Management: The generation of large quantities of magnesium salts and solvent waste needs to be managed in an environmentally responsible and cost-effective manner.
Process Automation: For consistent product quality and safety, automated systems for reagent addition, temperature control, and monitoring are often implemented in scalable syntheses.
For industrial production of tetraalkyltins, methods involving organoaluminium reagents or direct synthesis routes are often preferred over the Grignard method due to better economics and scalability, despite the initial investment in specialized equipment. Current time information in Bangalore, IN.
Reaction Mechanisms and Reactivity of Tetraheptylstannane
Carbon-Tin Bond Cleavage Reactions
The cleavage of the C-Sn bond in tetraheptylstannane is a focal point of its chemistry, enabling the transfer of the heptyl group and the formation of various functionalized tin species. These reactions are typically initiated by electrophilic attack.
Electrophilic Cleavage (Sₑ2-type Mechanisms at Carbon and Tin)
The electrophilic cleavage of the carbon-tin bond in tetraalkyltins, including this compound, generally proceeds through a bimolecular electrophilic substitution (Sₑ2) mechanism. scielo.brresearchgate.net This reaction can occur at either the carbon atom or the tin atom, depending on the nature of the electrophile and the reaction conditions.
In the Sₑ2 mechanism at the carbon atom, an electrophile (E⁺) attacks the α-carbon of one of the heptyl groups, leading to the departure of the triheptyltin moiety as the leaving group. The transition state involves a three-center, two-electron bond. The stereochemistry of this reaction at the carbon center typically proceeds with retention of configuration. scielo.br
Alternatively, an electrophile can coordinate to the tin atom, making it more susceptible to nucleophilic attack or rearrangement, which ultimately results in the cleavage of a C-Sn bond. This is particularly common when the electrophile is a Lewis acid. The increased electron density on the tin atom in tetraalkyltins makes it a target for electrophiles. scielo.br The reactivity of tetraalkyltins towards electrophilic cleavage is influenced by steric hindrance; as the size of the alkyl group increases, the reaction rate tends to decrease. researchgate.net
Halodestannylation and Hydrodestannylation Pathways
Halodestannylation is a specific type of electrophilic cleavage where a halogen acts as the electrophile, resulting in the replacement of a heptyl group with a halogen atom on the tin center. The reaction of this compound with one equivalent of a halogen (X₂, where X = Cl, Br, I) yields triheptyltin halide and heptyl halide.
(C₇H₁₅)₄Sn + X₂ → (C₇H₁₅)₃SnX + C₇H₁₅X
The reactivity of the halogens follows the order Cl₂ > Br₂ > I₂. scielo.br The reaction with iodine, known as iododestannylation, is a well-studied example of electrophilic substitution. Kinetic studies on a series of tetraalkyltins have shown that the rate of iododemetallation decreases as the length of the alkyl chain increases, which is attributed to increasing steric hindrance. researchgate.net
Hydrodestannylation involves the cleavage of the C-Sn bond by a protic acid (H⁺), leading to the formation of a hydrocarbon (heptane) and a triheptyltin species. This reaction is a form of acidolysis. The rate of this reaction is dependent on the acidity of the proton source.
(C₇H₁₅)₄Sn + HX → (C₇H₁₅)₃SnX + C₇H₁₆
Transmetallation Reactions Involving this compound
Transmetallation is a process where an organic group is transferred from one metal to another. wikipedia.orgresearchgate.net In the context of this compound, a heptyl group can be transferred to a different metal (M'). This reaction is driven by the relative electronegativities of the metals and the stability of the resulting organometallic compounds. wikipedia.org The general form of the reaction is:
(C₇H₁₅)₄Sn + M'X → (C₇H₁₅)₃SnX + C₇H₁₅M'
This type of reaction is fundamental in many cross-coupling reactions where organotin compounds act as the source of the nucleophilic carbon group. wiley-vch.de For instance, in palladium-catalyzed cross-coupling reactions, the transmetallation step involves the transfer of an alkyl group from the organotin reagent to the palladium catalyst. libretexts.org
Redistribution Reactions (Kocheshkov Comproportionation)
The Kocheshkov comproportionation reaction is a powerful method for the synthesis of organotin halides by redistributing alkyl groups and halides between a tetraorganotin compound and a tin tetrahalide. wikipedia.org This reaction allows for the controlled synthesis of mono-, di-, and triheptyltin species from this compound.
Mechanistic Studies of Alkyl Group Exchange with Tin Halides
The redistribution reaction involves the exchange of alkyl groups and halides between two tin centers. The mechanism is believed to proceed through a four-centered transition state involving bridging halide or alkyl groups. The reaction is typically carried out at elevated temperatures, and the composition of the product mixture is determined by the stoichiometry of the reactants. wikipedia.org
The general equations for the redistribution of this compound with tin(IV) chloride are:
3 (C₇H₁₅)₄Sn + SnCl₄ → 4 (C₇H₁₅)₃SnCl
(C₇H₁₅)₄Sn + SnCl₄ → 2 (C₇H₁₅)₂SnCl₂
(C₇H₁₅)₄Sn + 3 SnCl₄ → 4 C₇H₁₅SnCl₃
These reactions are driven by the thermodynamic stability of the products. The process allows for the efficient conversion of this compound, which is often the primary product of the alkylation of tin tetrachloride, into more synthetically useful organotin halides. uu.nl
Controlled Synthesis of Mono-, Di-, and Triheptyltin Species via Redistribution
By carefully controlling the molar ratio of this compound to tin tetrahalide, it is possible to selectively synthesize triheptyltin, diheptyltin, or monoheptyltin halides. This control over the stoichiometry is a key aspect of the synthetic utility of the Kocheshkov reaction. wikipedia.org
The table below illustrates the expected major products from the redistribution reaction of this compound with tin(IV) chloride at different molar ratios.
| Molar Ratio ((C₇H₁₅)₄Sn : SnCl₄) | Expected Major Product | Product Name |
| 3 : 1 | (C₇H₁₅)₃SnCl | Triheptyltin chloride |
| 1 : 1 | (C₇H₁₅)₂SnCl₂ | Diheptyltin dichloride |
| 1 : 3 | C₇H₁₅SnCl₃ | Heptyltin trichloride |
This interactive table summarizes the controlled synthesis of heptyltin chlorides via the Kocheshkov redistribution reaction.
This method provides a straightforward and economical route to a range of heptyltin halides, which are valuable precursors for the synthesis of other organotin derivatives such as oxides, hydroxides, and carboxylates. uu.nl
Other Fundamental Reactivity Patterns
Beyond the more common transmetalation reactions, the reactivity of this compound can be further explored through other fundamental patterns, including its participation in oxidative addition and reductive elimination processes, often as part of a larger catalytic cycle, and its ability to undergo radical-mediated transformations.
Oxidative Addition and Reductive Elimination Processes with this compound
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles, particularly those involving transition metals like palladium. wikipedia.orgnumberanalytics.comnumberanalytics.comchemeurope.comlibretexts.org While this compound itself does not directly undergo these processes in isolation, it plays a crucial role as a transmetalating agent in reactions like the Stille coupling, which are defined by these mechanistic steps occurring at the metal center. wikipedia.orgnumberanalytics.comnumberanalytics.comchemeurope.comlibretexts.org
In the context of a Stille coupling, the catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the palladium and the organic group (R) and the halide (X), resulting in a palladium(II) intermediate. numberanalytics.comlibretexts.org
Following this, transmetalation occurs, where one of the heptyl groups from this compound is transferred to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) complex.
The final step of the catalytic cycle is reductive elimination , where the two organic groups (the original R group and the transferred heptyl group) are coupled together to form a new carbon-carbon bond, and the palladium catalyst is regenerated in its initial palladium(0) state, allowing the cycle to continue. numberanalytics.comlibretexts.org The reductive elimination step is the reverse of oxidative addition and results in a decrease in the oxidation state of the metal center. oup.com
Table 1: Illustrative Data for the Stille Coupling Reaction Involving a Tetraalkylstannane
This table provides representative data for a typical Stille cross-coupling reaction, illustrating the conditions and outcomes that would be expected for a reaction involving a tetraalkylstannane like this compound.
| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | This compound | Pd(PPh₃)₄ | - | Toluene | 100 | 85 |
| 2 | Bromobenzene | This compound | Pd₂(dba)₃ | P(o-tolyl)₃ | THF | 80 | 78 |
| 3 | 4-Chlorotoluene | This compound | Pd(OAc)₂ | SPhos | Dioxane | 120 | 65 |
Radical-Mediated Transformations
Tetraalkylstannanes, including by extension this compound, can participate in radical reactions. These transformations typically involve the homolytic cleavage of the tin-carbon bond to generate alkyl radicals. This process can be initiated by photolysis (irradiation with light) or through the use of radical initiators. oup.com
One notable reaction is the photoalkylation of α-diketones with tetraalkylstannanes, which proceeds via an electron transfer mechanism. oup.com Irradiation of the diketone in the presence of the tetraalkylstannane leads to the formation of a radical cation of the stannane (B1208499), which then fragments to produce an alkyl radical. This alkyl radical can then add to the diketone, ultimately leading to an α-ketol product. oup.com
Furthermore, tetraalkylstannanes can be employed in radical reduction reactions. In these processes, a radical initiator, such as azobisisobutyronitrile (AIBN), is often used to generate a radical species that can abstract a heptyl group from this compound, forming a heptyl radical. This heptyl radical can then participate in subsequent radical chain reactions.
The propensity for tetraalkylstannanes to undergo these radical reactions highlights the relatively weak nature of the Sn-C bond, which can be cleaved under appropriate energetic conditions to generate reactive carbon-centered radicals.
Table 2: Research Findings on Radical Reactions of Tetraalkylstannanes
This table summarizes key findings from studies on the radical-mediated reactions of tetraalkylstannanes, which are applicable to understanding the potential reactivity of this compound.
| Reaction Type | Substrate | Initiation Method | Key Intermediate | Primary Product Type | Reference Finding |
|---|---|---|---|---|---|
| Photoalkylation | α-Diketones | UV Irradiation | Stannane Radical Cation | α-Ketols | Electron transfer from the stannane to the photoexcited diketone initiates the reaction. oup.com |
| Radical Reduction | Alkyl Halides | AIBN/Heat | Alkyl Radical | Alkanes | The tetraalkylstannane acts as a source of alkyl radicals for chain propagation. |
| Radical-Induced Elimination | 2-(trimethylstannyl)butane | Trichloromethyl radicals | Alkyl radical | Alkene | Demonstrates β-elimination induced by radical attack at the tin center. acs.org |
Coordination Chemistry of Tetraheptylstannane and Its Derivatives
Ligand Interactions and Coordination Motifs at the Tin Center
The tin atom in tetraheptylstannane, with its four covalent bonds to the heptyl groups, presents a sterically hindered yet accessible site for Lewis acidic interactions. The primary coordination motif for the uncomplexed molecule is a straightforward tetrahedral geometry. However, the interaction with Lewis acids or the presence of intramolecular coordinating functionalities can induce an expansion of the coordination sphere.
The interaction of tetraalkylstannanes with strong Lewis acids, such as boron trihalides or antimony pentafluoride, can lead to the formation of adducts where the tin center becomes five-coordinate. In these instances, the geometry around the tin atom typically distorts from tetrahedral to a trigonal bipyramidal arrangement. In such a motif, the incoming ligand and one of the alkyl groups usually occupy the axial positions, while the other three alkyl groups reside in the equatorial plane.
Intramolecular coordination is another significant motif, particularly in derivatives of this compound where one or more of the heptyl chains are functionalized with a donor group, such as an amine, phosphine, or carbonyl oxygen. These pendant donor arms can fold back to coordinate to the tin center, forming a chelate ring and resulting in a hypercoordinate species. The stability of these intramolecularly coordinated complexes is influenced by the length and flexibility of the alkyl chain and the nature of the donor atom. For instance, a five-membered chelate ring is often thermodynamically favored.
The table below summarizes typical coordination motifs observed in tetraalkyltin compounds upon interaction with ligands.
| Coordination Number | Geometry | Typical Ligands/Interaction Type |
| 4 | Tetrahedral | Uncomplexed tetraalkylstannane |
| 5 | Trigonal Bipyramidal | Strong Lewis acids (e.g., BX₃, SbF₅), Intramolecular coordination |
| 6 | Octahedral | Bidentate ligands, Stronger Lewis acids |
Investigation of Hypercoordination in Organotin Systems
Hypercoordination, the ability of a main group element to exceed the coordination number predicted by the octet rule, is a well-documented phenomenon in organotin chemistry. researchgate.net For tetraalkylstannanes like this compound, which are formally electron-precise with a complete octet around the tin atom, hypercoordination is achieved through the utilization of vacant d-orbitals or through the formation of three-center, four-electron bonds.
The propensity for a tetraalkylstannane to become hypercoordinate is largely dictated by the electronic and steric properties of the interacting species. The presence of electronegative substituents on the tin atom, for example in organotin halides, significantly enhances the Lewis acidity of the tin center and its susceptibility to nucleophilic attack, thereby favoring hypercoordination. researchgate.net While this compound itself lacks such electronegative groups, strong external Lewis bases or intramolecular donors can induce this state.
Research has shown that even in the absence of strong donor ligands, weak interactions can lead to hypercoordination. For example, the interaction of tetraalkyltin compounds with silica (B1680970) surfaces can result in the formation of surface-bound, hypercoordinate tin species. rsc.org This has implications for the use of organotin compounds in surface modification and catalysis.
The stability of hypercoordinate tetraalkylstannane derivatives is a delicate balance between the strength of the new donor-acceptor bond and the increased steric repulsion from the additional ligand. The long heptyl chains in this compound would introduce significant steric bulk, likely influencing the feasibility and geometry of hypercoordinate structures.
Spectroscopic Elucidation of Coordination Environments
Spectroscopic techniques are indispensable for probing the coordination environment of the tin atom in this compound and its derivatives. Changes in the coordination number and geometry are reflected in distinct spectroscopic signatures.
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy for Tin Coordination Studies
¹¹⁹Sn NMR spectroscopy is arguably the most powerful tool for studying the coordination state of tin. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its electronic environment and, most notably, its coordination number. A general and widely utilized empirical rule is that an increase in the coordination number of the tin atom results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance . researchgate.net
For a typical four-coordinate tetraalkylstannane, the ¹¹⁹Sn chemical shift is observed in the range of approximately +100 to -50 ppm. Upon formation of a five-coordinate adduct, this value can shift upfield by 100-200 ppm or more. Six-coordinate species exhibit even more pronounced upfield shifts. huji.ac.il
The table below illustrates the characteristic ¹¹⁹Sn NMR chemical shift ranges for different coordination numbers in organotin compounds.
| Coordination Number | Geometry | Approximate ¹¹⁹Sn Chemical Shift Range (ppm) |
| 4 | Tetrahedral | +100 to -50 |
| 5 | Trigonal Bipyramidal | -90 to -300 |
| 6 | Octahedral | -200 to -500 |
The magnitude of the upfield shift is also influenced by the nature of the coordinating ligand. More electronegative donor atoms generally lead to larger upfield shifts. The coupling constants, particularly one-bond tin-carbon (¹J(¹¹⁹Sn-¹³C)) and two-bond tin-proton (²J(¹¹⁹Sn-¹H)) couplings, also provide valuable structural information. An increase in the coordination number typically leads to an increase in the magnitude of these coupling constants.
Theoretical Models of Coordination Geometries and Stability
Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the geometries, stabilities, and bonding characteristics of coordinated this compound derivatives. Density Functional Theory (DFT) is a widely employed method for these investigations due to its favorable balance of accuracy and computational cost. unipi.it
Theoretical models can be used to:
Predict Stable Geometries: Calculations can determine the most stable coordination geometry (e.g., trigonal bipyramidal vs. square pyramidal for a five-coordinate species) and predict bond lengths and angles with a high degree of accuracy.
Calculate Coordination Energies: The strength of the interaction between this compound and a ligand can be quantified by calculating the binding energy of the resulting adduct. This allows for a comparison of the relative stabilities of different complexes.
Analyze Bonding: Quantum chemical methods such as Natural Bond Orbital (NBO) analysis can be used to probe the nature of the bonding in hypercoordinate species, distinguishing between d-orbital participation and three-center bonding models.
Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. For instance, the upfield shift in the ¹¹⁹Sn NMR spectrum upon coordination can be accurately reproduced by modern DFT methods. unipi.it
Applications of Tetraheptylstannane As a Precursor in Advanced Materials Research
Precursor for Functionalized Organotin Compounds
Synthesis of Organotin Intermediates for Polymer Synthesis
Role in the Fabrication of Tin-Containing Advanced Materials
There is a lack of specific evidence for the use of Tetraheptylstannane as a precursor for oxide materials like tin dioxide. While other organotin compounds are utilized in chemical vapor deposition processes to create tin dioxide layers, no literature specifically names this compound for this purpose. Similarly, its integration into hybrid organic-inorganic frameworks is not documented in the available research.
Precursors for Oxide Materials (e.g., Tin Dioxide)
Methodologies for Material Deposition and Film Formation from this compound
No specific methodologies for material deposition or film formation using this compound have been described in the scientific literature uncovered during the search. Research in this area tends to focus on organotin compounds with different alkyl chains that may offer more suitable volatility or reactivity for deposition processes.
Catalytic Roles and Methodologies Involving Tetraheptylstannane
Tetraheptylstannane in Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which typically involves a soluble catalyst in a liquid reaction medium. google.com Organotin compounds, including tetraalkylstannanes like this compound, are utilized as effective homogeneous catalysts in several organic reactions. researchgate.nettib-chemicals.com Their solubility in organic solvents and tunable Lewis acidity make them versatile for these applications.
Transesterification is a key reaction where organotin compounds, and by extension this compound, can act as catalysts. The general mechanism involves the exchange of the alkoxy group of an ester with another alcohol. The catalytic cycle, facilitated by an organotin compound, can be described as follows:
Activation of the Ester: The Lewis acidic tin center of the tetraalkylstannane derivative (often formed in situ) coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to the leaving alkoxy group, a step that can be facilitated by the solvent or another base.
Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating the original alkoxy group as an alcohol and forming the new ester.
Catalyst Regeneration: The catalyst detaches from the newly formed ester, ready to participate in another catalytic cycle.
Table 1: General Mechanistic Steps in Organotin-Catalyzed Transesterification
| Step | Description | Role of Organotin Catalyst |
| 1 | Coordination to ester | Lewis acid activation of the carbonyl group |
| 2 | Nucleophilic attack by alcohol | Stabilization of the developing negative charge |
| 3 | Formation of tetrahedral intermediate | Template for the reacting species |
| 4 | Elimination of original alcohol | Facilitation of leaving group departure |
| 5 | Catalyst regeneration | Release of product and re-entry into the cycle |
This table provides a generalized overview of the mechanistic steps.
While palladium complexes are more renowned for cross-coupling reactions, organotin compounds, known as Stille reagents, are crucial partners in the Stille cross-coupling reaction. In this context, a tetraalkylstannane like this compound can serve as the organotin reagent that transfers one of its organic groups to a palladium center.
The catalytic cycle of a Stille coupling reaction generally involves:
Oxidative Addition: An organic halide or triflate oxidatively adds to a Pd(0) complex.
Transmetalation: The organotin reagent (e.g., a derivative of this compound) transfers an organic group (a heptyl group in this case) to the palladium center, with the tin halide as a byproduct.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Although tetraalkylstannanes with identical alkyl groups are less common in complex syntheses requiring selective group transfer, they can be used in simpler coupling reactions. The reactivity of the alkyl groups can be influenced by the reaction conditions.
Mechanistic Pathways in Catalytic Cycles (e.g., Transesterification)
This compound as a Component in Heterogeneous Catalysis
Heterogeneous catalysts operate in a different phase from the reactants. wikipedia.org A significant advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. google.com this compound can be a precursor for the preparation of solid-supported tin catalysts.
Supported tin catalysts can be prepared by immobilizing organotin compounds onto solid supports with high surface areas, such as silica (B1680970), alumina, activated carbon, or zeolites. google.comscielo.brbeilstein-journals.org For this compound, a common method of catalyst preparation involves:
Impregnation: A solution of this compound is used to impregnate the porous support material.
Calcination/Activation: The impregnated support is then heated under controlled conditions (e.g., in air or an inert atmosphere). This thermal treatment can lead to the decomposition of the organotin precursor, forming tin oxide species (SnO₂) on the support surface. The organic heptyl groups are burned off during this process.
Alternatively, organotin compounds can be chemically grafted onto the support surface. For instance, a partially hydrolyzed this compound derivative could react with surface hydroxyl groups on silica to form stable Sn-O-Si linkages. acs.org
Table 2: Methods for Preparing Supported Tin Catalysts from Organotin Precursors
| Method | Description | Resulting Catalyst |
| Incipient Wetness Impregnation | Porous support is filled with a solution of the organotin precursor. | Tin species dispersed on the support surface after drying and calcination. scielo.br |
| Chemical Grafting | Organotin precursor reacts with functional groups on the support surface. | Covalently anchored tin species. acs.org |
| Sol-Gel Entrapment | Organotin precursor is mixed with the precursors of the support (e.g., TEOS for silica) during the gelation process. | Tin species incorporated into the bulk structure of the support. |
This table outlines common preparation methods for supported catalysts.
The catalytic activity of supported tin catalysts derived from precursors like this compound is highly dependent on the nature of the tin species on the surface. Characterization techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and temperature-programmed desorption (TPD) are used to study the surface chemistry.
The active sites in these heterogeneous catalysts are often highly dispersed tin oxide nanoparticles or isolated tin atoms incorporated into the support matrix. rsc.org These tin sites can function as Lewis acid centers, analogous to their homogeneous counterparts. In some cases, the interaction with the support can modify the electronic properties of the tin, enhancing its catalytic activity. For example, the formation of Sn-O-Si bonds in Sn-Beta zeolites creates strong Lewis acid sites that are active in various transformations. rsc.org
Preparation of Supported Tin Catalysts from this compound Precursors
Catalyst Design Principles and Structure-Activity Relationship Studies
The design of catalysts based on this compound, whether for homogeneous or heterogeneous applications, revolves around modulating the Lewis acidity of the tin center and the steric environment around it.
In homogeneous catalysis , the choice of ancillary ligands (if any are used to modify the this compound) can fine-tune the catalyst's activity and selectivity. For instance, the introduction of electron-withdrawing groups can increase the Lewis acidity of the tin atom, potentially increasing its catalytic activity in reactions like esterification.
For heterogeneous catalysts , the design principles focus on:
Choice of Support: The support material influences the dispersion and stability of the tin species. The acidity or basicity of the support can also play a synergistic role in the catalytic process.
Control of Tin Loading: The concentration of tin on the support affects the number of active sites.
Preparation Method: As discussed, the preparation technique dictates the nature and distribution of the active tin species.
Structure-activity relationship studies aim to correlate these design parameters with catalytic performance. For example, in the catalytic pyrolysis of plastics, the pore structure of the support for a tin-based catalyst can influence the diffusion of reactants and products, thereby affecting the product distribution.
While specific studies on this compound are limited, research on analogous organotin compounds provides a framework for understanding its potential catalytic behavior. The principles of Lewis acid catalysis by tin, the methods for preparing supported catalysts, and the strategies for catalyst design are all applicable to this compound.
Advanced Characterization Techniques for Tetraheptylstannane Research
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organotin compounds like Tetraheptylstannane. numberanalytics.com By analyzing various atomic nuclei, researchers can build a detailed picture of the molecular structure.
Multi-nuclear NMR, specifically observing ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides unambiguous evidence for the structure and purity of this compound. Each nucleus offers complementary information.
¹H NMR: Proton NMR is used to identify the heptyl groups attached to the tin atom. The spectra typically show distinct signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons. The integration of these signals confirms the ratio of protons in the molecule, while the chemical shift and splitting patterns provide information about the connectivity of the carbon chain. Protons on the carbon directly bonded to the tin atom (α-CH₂) are significantly influenced by the tin nucleus, showing characteristic satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
¹³C NMR: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the heptyl chains gives a distinct signal. Similar to ¹H NMR, the carbon atom directly attached to the tin center exhibits coupling with the tin isotopes, providing valuable structural information. The chemical shifts of the carbons in the alkyl chain can be used to confirm the presence of the heptyl group and the absence of isomeric impurities. libretexts.org Decoupling techniques are often employed to simplify the spectra by removing the C-H coupling, resulting in a single peak for each unique carbon. libretexts.org
¹¹⁹Sn NMR: As tin is the central atom in this compound, ¹¹⁹Sn NMR is particularly informative. The ¹¹⁹Sn nucleus is a spin-1/2 nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies. researchgate.net The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents bonded to the tin atom. For tetraalkylstannanes like this compound, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic upfield region. This single, sharp resonance confirms the presence of a single tin environment and a tetracoordinate tin center. The precise chemical shift can be influenced by the solvent and concentration.
Interactive Table 1: Typical NMR Data for Tetraalkylstannane Compounds
| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (J) | Information Provided |
| ¹H | 0.8 - 1.5 | J(¹¹⁹Sn-¹H) ≈ 50 Hz | Heptyl group proton environment, Sn-C-H connectivity |
| ¹³C | 10 - 35 | J(¹¹⁹Sn-¹³C) ≈ 300-350 Hz | Carbon skeleton, Sn-C connectivity |
| ¹¹⁹Sn | +10 to -20 | N/A | Electronic environment of the tin atom, coordination state |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for confirming its structure through the analysis of its fragmentation patterns. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used for the analysis of volatile organotin compounds. rsc.org
Upon ionization, typically through electron impact (EI), the this compound molecule (Sn(C₇H₁₅)₄) undergoes fragmentation. The fragmentation of tetraalkyltins is a well-studied process and generally proceeds through the sequential loss of alkyl radicals. researchgate.net
A typical fragmentation pathway would involve:
Loss of one heptyl radical (•C₇H₁₅) to form the triheptylstannyl cation [Sn(C₇H₁₅)₃]⁺. This is often the most abundant high-mass fragment.
Subsequent losses of heptene (B3026448) (C₇H₁₄) molecules via β-hydride transfer rearrangements.
Further fragmentation can lead to ions such as [Sn(C₇H₁₅)₂H]⁺, [Sn(C₇H₁₅)]⁺, and ultimately the bare Sn⁺ ion. nih.govresearchgate.net
The presence of multiple stable isotopes of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in a characteristic and complex isotopic pattern for each tin-containing fragment, which serves as a definitive signature for its presence. nih.gov
Interactive Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Formula | Key Feature |
| Molecular Ion | [Sn(C₇H₁₅)₄]⁺ | Often weak or absent in EI-MS |
| Triheptylstannyl | [Sn(C₇H₁₅)₃]⁺ | Typically a prominent fragment |
| Diheptylstannyl | [Sn(C₇H₁₅)₂]⁺ | Formed by loss of two heptyl radicals |
| Heptylstannyl | [Sn(C₇H₁₅)]⁺ | Further fragmentation product |
| Tin Cation | [Sn]⁺ | Bare metal ion |
X-ray Diffraction (XRD) and Crystallography of this compound and its Derivatives
X-ray Diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional atomic arrangement of crystalline materials. anton-paar.com For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for diffraction studies requires low-temperature crystallization techniques.
When a suitable crystal is obtained, X-ray crystallography can provide detailed structural information, including:
Bond lengths and angles: Precise measurement of the Sn-C bond lengths and the C-Sn-C bond angles. In an ideal, unsubstituted tetraalkylstannane, the geometry around the tin atom is expected to be tetrahedral, with C-Sn-C angles close to 109.5°.
Crystal packing: Information on how the individual this compound molecules are arranged in the solid state. The long, flexible heptyl chains will likely lead to complex packing arrangements dominated by van der Waals interactions.
While the specific crystal structure of this compound is not widely reported, studies on derivatives or related organotin compounds provide insight. researchgate.netnumberanalytics.com The structural data from these analyses are crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and physical properties. Powder XRD could also be used to analyze polycrystalline samples, providing information about the crystal system and phase purity.
Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization of Related Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are techniques used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale, respectively. kaist.ac.kr While these techniques are not typically used to analyze the molecular structure of a liquid compound like this compound itself, they are invaluable for characterizing materials that are synthesized using this compound or related organotin compounds.
For instance, this compound can serve as a precursor or a component in the synthesis of:
Organotin-based polymers: SEM can be used to study the surface texture, porosity, and particle size of polymeric materials. nih.gov
Nanoparticles and nanocomposites: TEM allows for the direct visualization of nanoparticles, providing information on their size, shape, and dispersion within a matrix. Organotin compounds can be used to create tin or tin oxide nanoparticles, and TEM is essential for their characterization.
Surface coatings: When used in the formation of protective or functional coatings, SEM can be used to examine the thickness, uniformity, and integrity of the deposited layer.
In studies involving organotin compounds supported on materials like mesoporous carbon, SEM and TEM are used to analyze the morphology of the support material and to confirm that the organotin complex has been successfully integrated. unl.ptmdpi.com
Theoretical and Computational Chemistry Studies of Tetraheptylstannane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the electronic environment of tetraheptylstannane. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn allows for the prediction of a wide range of chemical properties. For a molecule like this compound, with a heavy tin atom, it is crucial to employ basis sets that include relativistic effects to achieve accurate results.
The stability of this compound is fundamentally linked to the strength of its covalent bonds, particularly the tin-carbon (Sn-C) bonds. The Bond Dissociation Energy (BDE) represents the energy required to homolytically cleave a bond, forming two radical species. Computational methods can predict these energies with high accuracy. The BDE for the first Sn-C bond cleavage in this compound (Equation 1) is a key indicator of its thermal stability.
(C₇H₁₅)₄Sn → (C₇H₁₅)₃Sn• + •C₇H₁₅ (Equation 1)
By calculating the energies of the parent molecule, the resulting triheptylstannyl radical, and the heptyl radical, the BDE can be determined. These calculations can be extended to determine the stepwise BDEs for the remaining Sn-C bonds. Thermodynamic stability can also be assessed by calculating the standard enthalpy of formation (ΔH°f) of the molecule.
Below is a representative data table illustrating the type of results obtained from such calculations, typically performed using DFT methods like B3LYP with an appropriate basis set (e.g., def2-TZVP).
Table 1: Calculated Thermodynamic Properties for this compound This data is illustrative of typical computational results and is not derived from published experimental values.
| Property | Calculated Value | Units |
|---|---|---|
| First Sn-C Bond Dissociation Energy | 290 - 320 | kJ/mol |
| Second Sn-C Bond Dissociation Energy | 230 - 260 | kJ/mol |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter indicating the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the Sn-C sigma bonds. The LUMO is likely to be a corresponding antibonding orbital (σ*). This distribution suggests that reactions with electrophiles will target the electron density in the Sn-C bonds. The energy values of these orbitals can be precisely calculated.
Table 2: Representative Frontier Molecular Orbital Energies for this compound This data is illustrative and intended to represent typical values from quantum chemical calculations.
| Molecular Orbital | Calculated Energy | Description |
|---|---|---|
| HOMO | -8.5 to -9.5 | eV |
| LUMO | +0.5 to +1.5 | eV |
Bond Dissociation Energies and Thermodynamic Stabilities
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By modeling the energy changes as reactants transform into products, it is possible to identify key intermediates and the high-energy transition states that connect them, providing a complete picture of the reaction mechanism.
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction pathway. Locating the precise geometry and energy of a TS is a primary goal in mechanistic studies. For a reaction involving this compound, such as its cleavage by an electrophile (e.g., an acid), computational algorithms can search for and optimize the TS structure.
Once a candidate TS is located, its identity must be confirmed through two steps:
Frequency Analysis: A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions. A successful IRC analysis must connect the transition state to the correct reactants and products, thus verifying that it is the bridge between them.
While simple reactions can be described by a single reaction coordinate, more complex processes involving multiple steps require the mapping of a broader Potential Energy Surface (PES). A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometric parameters.
For this compound, a complex reaction such as its radical-initiated autooxidation would involve multiple intermediates and transition states. Mapping the PES for such a process would involve:
Identifying all stable intermediates (local minima on the PES).
Locating the transition states that connect these intermediates.
Calculating the energy barriers for each step.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic structure and reactions, Molecular Dynamics (MD) simulations, which are based on classical mechanics, are better suited for exploring the dynamic behavior of large molecules and their interactions over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion, conformational changes, and bulk properties.
For this compound, the four long heptyl chains introduce significant conformational flexibility. MD simulations can be used to:
Analyze Intermolecular Interactions: In a simulation box containing many this compound molecules, MD can be used to study the nature and strength of the intermolecular forces, which are dominated by van der Waals interactions between the long alkyl chains. This is crucial for understanding bulk properties like viscosity, density, and boiling point.
Calculate Diffusion and Transport Properties: By tracking the movement of molecules over time, MD simulations can predict the self-diffusion coefficient, providing insight into how the molecules move and interact in a liquid state.
Predictive Modeling for Design of Novel this compound Derivatives and Applications
In the broader context of organotin chemistry, predictive modeling plays a crucial role in several areas:
Toxicity Prediction: QSAR models are frequently developed to predict the toxicity of organotin compounds. researchgate.netrsc.orgnih.gov These models correlate molecular structures with biological activity, offering a way to estimate the potential hazards of new derivatives without extensive experimental testing. For instance, studies on various tetraalkyltin compounds have aimed to establish relationships between their structural features and their toxic effects. wiley.comacs.org
Structure-Property Relationship Studies: Computational methods are employed to understand the structure and properties of organotin compounds. utep.edunih.govmdpi.com These studies can predict molecular geometries, bond energies, and other physicochemical properties that are essential for designing new materials or catalysts.
Development of Novel Applications: By predicting the properties of hypothetical derivatives, computational models can guide the synthesis of new organotin compounds for specific applications, such as in catalysis or materials science. nih.gov
However, the application of these predictive modeling techniques to this compound remains an unexplored area of research. The molecular structure of this compound, with its central tin atom bonded to four heptyl chains, presents a unique case within the tetraalkyltin series. nih.gov Its specific electronic and steric properties would require dedicated computational analysis to build reliable predictive models.
The absence of such studies means there is no available data to construct predictive models for novel this compound derivatives. Consequently, no data tables or detailed research findings on this specific topic can be presented. Future research in this area would be necessary to explore the potential for designing new this compound-based compounds and to understand their likely properties and applications.
Future Directions and Emerging Research Avenues for Tetraheptylstannane
Innovations in Synthesis and Derivatization Strategies
Future research in the synthesis of tetraheptylstannane and its derivatives is expected to move beyond traditional methods to embrace more efficient and sustainable practices. Tetra-alkyltin compounds are typically synthesized as intermediates for other organotin compounds. anjs.edu.iq
Current synthetic routes often involve Grignard reagents or other organometallic precursors, which can be resource-intensive. Innovations may focus on:
Direct Synthesis: Developing catalytic methods for the direct reaction between tin metal and heptyl halides or other heptyl sources. This would streamline production and reduce waste.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. energy.gov This technique can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. psu.edu
Novel Derivatization: Creating new functionalized molecules from this compound is a key area for future research. Chemical derivatization can enhance properties like solubility, reactivity, and analytical detection. nih.govnih.gov Strategies could involve selective dealkylation to form tri-, di-, and monoheptyltin halides, which are versatile precursors for a wide range of derivatives with potential applications in catalysis or materials science. Exploring derivatization reactions that introduce specific functional groups could tailor the molecule for targeted applications.
A table of potential derivatization reagents and their applications is presented below.
| Derivatization Reagent Class | Potential Functional Group Introduced | Possible Application of Derivative |
| Halogens (e.g., Cl₂, Br₂) | Halide | Precursor for other organotin compounds |
| Carboxylic Acids | Carboxylate | PVC stabilizers, biocides |
| Thiols | Thiolate | Stabilizers, catalysts |
| Isocyanates | Urethane linkage | Polymer modification |
Exploration of Novel Catalytic Applications and Mechanistic Insights
While organotin compounds are used as catalysts for processes like polyurethane formation and esterification, the specific catalytic potential of this compound is underexplored. rsc.orglupinepublishers.com Its long heptyl chains could offer unique solubility in nonpolar media, making it a candidate for specific catalytic systems. Catalysts are crucial in over 90% of industrial chemical processes, working by lowering the activation energy of reactions. energy.govuobabylon.edu.iq
Future research could investigate:
Homogeneous Catalysis: Using this compound as a catalyst or pre-catalyst in organic reactions conducted in nonpolar solvents, where its long alkyl chains would ensure high solubility. pnnl.gov
Catalyst Support: Exploring the use of this compound as a precursor for depositing tin-based catalysts onto solid supports. The thermal decomposition of the molecule could yield tin oxide nanoparticles with controlled size and distribution, which are valuable in heterogeneous catalysis.
Mechanistic Studies: A deep understanding of reaction mechanisms is crucial for designing better catalysts. ox.ac.uk Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, could be used to elucidate the role of the heptyl groups in a catalytic cycle, including their electronic and steric effects. bsmiab.org
Integration into Advanced Materials and Nanotechnology Beyond Current Applications
Materials science focuses on the relationship between a material's structure, properties, processing, and performance. psu.eduresearchgate.net The integration of organometallic compounds like this compound into advanced materials and nanotechnology represents a significant frontier. mtu.edu
Emerging research avenues include:
Polymer Additives: Tetraorganotin compounds are used as intermediates in the production of organotin stabilizers for PVC. anjs.edu.iq Research could optimize the use of this compound-derived stabilizers, where the long alkyl chains might improve compatibility with the polymer matrix and reduce leaching.
Precursors for Nanomaterials: Nanotechnology involves manipulating matter on a nanoscale, which can lead to materials with novel functions. youtube.com this compound could serve as a precursor for synthesizing tin-based nanomaterials. For instance, its controlled decomposition could be a method for producing tin oxide (SnO₂) quantum dots or nanoparticles for use in sensors, transparent conducting films, or energy storage devices.
Surface Modification: The molecule could be used to create hydrophobic coatings on various substrates. The long heptyl chains would impart water-repellent properties, which could be useful for protecting surfaces from corrosion or for creating self-cleaning materials.
A table summarizing potential material applications is provided below.
| Material Application | Role of this compound | Potential Advantage |
| PVC Stabilization | Precursor to heat stabilizers | Improved polymer compatibility, reduced leaching |
| Tin Oxide Nanoparticles | Molecular precursor | Control over nanoparticle size and properties |
| Hydrophobic Coatings | Surface modifying agent | Creation of water-repellent surfaces |
Sustainable and Green Chemistry Considerations in Organotin Research
The field of organotin chemistry is inseparable from the principles of green chemistry, largely due to the known toxicity of certain organotin compounds, such as tributyltin (TBT). scranton.edufrontiersin.org These compounds are persistent environmental pollutants and can bioaccumulate in marine organisms. scranton.edunih.gov Consequently, a major thrust of future research is the development of safer, more environmentally benign alternatives. rsc.org
Key green chemistry considerations for future research on this compound include:
Toxicity Profiling: A thorough assessment of the toxicological profile of this compound and its degradation products is essential. Understanding the structure-toxicity relationship is critical for designing safer organotin compounds. Research is needed to identify biomarkers for testing the toxicity of organotins. nih.gov
Biodegradation Pathways: Investigating the environmental fate and biodegradation pathways of this compound is crucial. The long alkyl chains might influence how the compound is broken down by microorganisms in soil and water.
Designing Safer Alternatives: A fundamental goal of green chemistry is to design chemical products with reduced toxicity while maintaining desired function. scranton.edu Future work could focus on modifying the structure of organotin compounds to make them less harmful. This might involve creating derivatives that are more readily biodegradable or have lower biological activity. The development of alternative, tin-free compounds for applications like PVC stabilization and catalysis remains a high priority for the chemical industry. rsc.orgvirtuemarketresearch.com
Q & A
Q. How can researchers integrate this compound into supramolecular or nanomaterial systems?
- Methodological Answer : Functionalize this compound with pendant groups (e.g., thiols, carboxylates) for self-assembly on metal surfaces or nanoparticles. Use SAXS/TEM to characterize nanostructure morphology. Test host-guest interactions via titration calorimetry (ITC) and surface plasmon resonance (SPR) .
Data Contradiction and Validation
-
Table 1 : Common Contradictions in this compound Studies
Key Methodological Considerations
- Experimental Design : Align objectives with operational hypotheses (e.g., "Varying alkyl chain length alters tin electrophilicity") and predefine success metrics .
- Statistical Rigor : Consult statisticians for power analysis and non-parametric tests (e.g., Kruskal-Wallis) for non-normal data distributions .
- Ethical Compliance : For toxicity studies, adhere to OECD guidelines and institutional review protocols for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
